molecular formula C14H12ClN3O2 B2457318 N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide CAS No. 339026-99-2

N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide

Cat. No.: B2457318
CAS No.: 339026-99-2
M. Wt: 289.72
InChI Key: NMHQIVLGSJRYQF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a 3-nitrobenzenecarboximidamide moiety

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes in the body .

Mode of Action

This could involve binding to specific receptors or enzymes, altering their function, and leading to downstream effects .

Biochemical Pathways

These could include pathways related to cell signaling, metabolism, or other cellular processes .

Pharmacokinetics

Similar compounds have been found to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches its target sites in the body.

Result of Action

These could include changes in cell signaling, gene expression, or other cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. Additionally, the physiological environment within the body, including factors like pH, enzyme levels, and the presence of other molecules, can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide typically involves the following steps:

    Nitration: The nitration of benzene to form nitrobenzene is the first step. This is usually achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.

    Chlorination: The nitrobenzene is then chlorinated to introduce the 4-chloro group. This can be done using chlorine gas in the presence of a catalyst such as ferric chloride.

    Amidation: The chlorinated nitrobenzene is then reacted with methylamine to form the desired amide. This reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, ethanol.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: N-(4-aminophenyl)-N’-methyl-3-nitrobenzenecarboximidamide.

    Substitution: N-(4-hydroxyphenyl)-N’-methyl-3-nitrobenzenecarboximidamide.

    Oxidation: N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboxylic acid.

Scientific Research Applications

N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenesulfonamide: Similar structure but contains a sulfonamide group instead of a carboximidamide group.

    N-(4-chlorophenyl)-N’-methyl-3-nitrobenzamide: Similar structure but contains a benzamide group instead of a carboximidamide group.

    N-(4-chlorophenyl)-N’-methyl-3-nitrobenzylamine: Similar structure but contains a benzylamine group instead of a carboximidamide group.

Uniqueness

N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-16-14(17-12-7-5-11(15)6-8-12)10-3-2-4-13(9-10)18(19)20/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHQIVLGSJRYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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